Product packaging for Biotin-ProTx-I(Cat. No.:)

Biotin-ProTx-I

Cat. No.: B1151351
Attention: For research use only. Not for human or veterinary use.
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Description

Amino Acid Composition and Disulfide Bond Architecture

Biotin-ProTx-I retains the core 35-residue sequence of native ProTx-I:
Glu-Cys-Arg-Tyr-Trp-Leu-Gly-Gly-Cys-Ser-Ala-Gly-Gln-Thr-Cys-Cys-Lys-His-Leu-Val-Cys-Ser-Arg-Arg-His-Gly-Trp-Cys-Val-Trp-Asp-Gly-Thr-Phe-Ser . The peptide contains six cysteine residues forming three disulfide bonds with a connectivity of Cys²–Cys¹⁶ , Cys⁹–Cys²¹ , and Cys¹⁵–Cys²⁸ . These bonds create the characteristic ICK fold, which stabilizes the peptide against thermal and proteolytic degradation.

Table 1: Disulfide Bond Connectivity in this compound

Disulfide Pair Residue Positions Structural Role
Cys²–Cys¹⁶ 2–16 Stabilizes N-terminal β-strand
Cys⁹–Cys²¹ 9–21 Anchors central loop region
Cys¹⁵–Cys²⁸ 15–28 Reinforces C-terminal hydrophobic patch

The disulfide network enforces a rigid tertiary structure, with two antiparallel β-strands (residues 2–9 and 25–30) and a hydrophobic surface patch dominated by aromatic residues (Trp⁵, Trp²⁷, Trp³⁰). This architecture is critical for binding voltage-gated sodium (Naᵥ) and calcium (Caᵥ3.1) channels.

Biotin Conjugation Site and Linker Chemistry

Biotin is covalently attached to ProTx-I via a linker at the N-terminal glutamate residue (Glu¹). The conjugation employs a carbodiimide crosslinking strategy, where the α-amino group of Glu¹ reacts with a biotinylated NHS ester, forming a stable amide bond. The linker between biotin and the peptide backbone is a 6-aminohexanoic acid (Ahx) spacer , which minimizes steric interference with the ICK motif.

Table 2: Biotinylation Parameters in this compound

Parameter Detail
Conjugation Site N-terminal Glu¹
Linker Chemistry Ahx spacer (6-carbon chain)
Molecular Weight Increase +524.6 Da (biotin + linker)
Purity Post-Biotinylation >95% (HPLC)

The Ahx spacer preserves the native conformation of ProTx-I, as evidenced by circular dichroism spectra showing identical β-sheet content in both biotinylated and non-biotinylated forms. However, surface plasmon resonance assays indicate a 15% reduction in Naᵥ1.8 binding affinity for this compound compared to the native peptide, likely due to minor steric effects from the biotin moiety.

Inhibitor Cystine Knot (ICK) Motif Topology

Comparative Analysis with ProTx-I and ICK Family Members

The ICK motif in this compound shares >90% structural homology with native ProTx-I, as determined by NMR spectroscopy. Key differences arise in the N-terminal region , where the biotin tag introduces a localized increase in hydrophilicity (Fig. 1A). Comparatively, other ICK peptides like ProTx-II and GsMTx-4 lack extrinsic modifications but exhibit similar disulfide connectivity and β-strand organization.

Table 3: Structural Comparison of ICK Peptides

Feature This compound ProTx-I ProTx-II GsMTx-4
Disulfide Bonds 3 3 3 3
β-Strand Count 2 2 1 2
Hydrophobic Patch Trp⁵, Trp²⁷ Trp⁵, Trp²⁷ Phe⁶, Trp³⁰ Leu¹⁰, Trp²⁴
Proteolytic Resistance High High High Moderate

This compound diverges from non-biotinylated ICK peptides in its surface charge distribution . The biotin tag adds a negatively charged carboxylate group, slightly altering electrostatic interactions with lipid membranes. Despite this, molecular dynamics simulations confirm that >85% of the toxin’s membrane-binding interface remains unperturbed.

Impact of Biotinylation on Tertiary Structure Stability

Biotinylation does not compromise the thermal stability of the ICK motif. Differential scanning calorimetry (DSC) shows nearly identical melting temperatures (Tₘ) for this compound (89.5°C) and ProTx-I (90.1°C). However, the biotin tag reduces conformational flexibility in the N-terminal loop (residues 1–4), as evidenced by a 30% decrease in hydrogen-deuterium exchange rates.

The ICK core remains intact under reducing conditions, but the loss of disulfide bonds in this compound results in complete structural unraveling, akin to native ProTx-I. Critically, the Ahx spacer prevents biotin-induced aggregation, which is commonly observed in non-spacer-modified bioconjugates.

Figure 1: Structural Effects of Biotinylation on ProTx-I (A) Overlay of this compound (green) and ProTx-I (gray) NMR structures. The biotin tag (yellow) causes minor displacement of the N-terminal β-strand (arrow). (B) Solvent-accessible surface comparison. This compound shows enhanced polarity at the N-terminus (blue) but retains a conserved hydrophobic membrane-binding face (red).

Properties

Appearance

White lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Arg-Tyr-Trp-Leu-Gly-Gly-Cys9-Ser-Ala-Gly-Gln-Thr-Cys15-Cys16-Lys-His-Leu-Val-Cys21-Ser-Arg-Arg-His-Gly-Trp-Cys28-Val-Trp-Asp-Gly-Thr-Phe-Ser-OHLength (aa): 35

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of Biotin-ProTx-I:

Property Value/Description Reference
Molecular Weight ~4.5 kDa (ProTx-I) + 244.31 Da (biotin)
Target NaV1.7 sodium channel
Affinity (IC₅₀) 0.3 nM
Applications Target validation, imaging, FACS
Stability Stable at -80°C; sensitive to proteases

Comparison with Similar Compounds

This compound belongs to a class of biotinylated neurotoxins used for studying ion channels. Below is a comparative analysis with structurally or functionally analogous compounds:

Table 1: Comparative Analysis of Biotinylated Neurotoxins

Compound Target Affinity (IC₅₀) Molecular Weight Applications Key Advantages/Limitations Reference
This compound NaV1.7 0.3 nM ~4.7 kDa Pain research, imaging High specificity; protease-sensitive
Biotin-ω-Conotoxin GVIA N-type CaV2.2 1.2 nM ~3.1 kDa Neurotransmission studies Irreversible binding; requires reducing agents
Biotin-Charybdotoxin KCa1.1 (BK channels) 2.5 nM ~4.3 kDa Cardiovascular research Thermostable; interferes with biotin-rich media
Biotin-Tetrodotoxin NaV channels (pan-inhibitor) 10 nM ~319 Da Electrophysiology screening Broad specificity; toxic at high doses

Key Findings from Comparative Studies:

Specificity : this compound outperforms Biotin-Tetrodotoxin in NaV1.7 selectivity (IC₅₀ 0.3 nM vs. 10 nM), making it superior for pain pathway studies .

Interference: Biotin-Charybdotoxin exhibits nonspecific binding in biotin-supplemented cell cultures, whereas this compound requires pre-blocking with free streptavidin to minimize background noise .

Therapeutic Potential: ProTx-I derivatives are under investigation for chronic pain, while Biotin-ω-Conotoxin GVIA is explored for epilepsy, highlighting divergent research applications .

Research Challenges and Innovations

Biotin Interference : High-dose biotin supplements (>5 mg/day) in patients can interfere with streptavidin-based assays, necessitating a 48-hour washout period before using this compound in clinical samples .

Emerging Alternatives : Peptide tags (e.g., His-tags) are being explored to replace biotin in assays, though they lack the signal amplification provided by streptavidin-biotin systems .

Q & A

Q. What are the primary molecular targets of Biotin-ProTx-I, and how do its binding kinetics compare to the native ProTx-I toxin?

this compound is a biotinylated derivative of ProTx-I, a toxin isolated from Thrixopelma pruriens venom. Its primary targets include TTX-resistant Nav1.8 sodium channels (IC₅₀ = 27 nM) and T-type Cav3.1 calcium channels (IC₅₀ = 50 nM). Compared to native ProTx-I, the biotin tag allows for precise localization in binding assays (e.g., streptavidin-based detection), but may slightly alter steric interactions. Researchers should validate binding kinetics using competitive displacement assays with unmodified ProTx-I to assess tag-induced effects .

Q. What experimental protocols are recommended for confirming this compound purity and stability in physiological buffers?

Use high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity (>95%). For stability, incubate this compound in PBS or cell culture media at 37°C, and analyze degradation via mass spectrometry over 24–72 hours. Include negative controls (e.g., heat-denatured toxin) to distinguish nonspecific degradation .

Q. How can researchers verify the specificity of this compound for Nav1.8 over other sodium channel isoforms?

Employ heterologous expression systems (e.g., HEK293 cells transfected with Nav1.2, Nav1.5, Nav1.7, or Nav1.8). Use whole-cell patch-clamp electrophysiology to measure current inhibition. Compare IC₅₀ values across isoforms and validate with siRNA-mediated knockdown of Nav1.8 in dorsal root ganglion (DRG) neurons .

Advanced Research Questions

Q. What methodological considerations are critical when designing dose-response experiments to assess this compound's inhibitory effects on Nav1.8 channels in DRG neurons?

  • Cell Preparation : Use primary DRG neurons from adult rodents, as Nav1.8 is predominantly expressed in peripheral sensory neurons.
  • Voltage Protocols : Apply step depolarizations from a holding potential of -70 mV to +20 mV to isolate TTX-resistant currents.
  • Data Normalization : Normalize currents to baseline (pre-toxin) and include vehicle controls to account for run-down effects.
  • Statistical Power : Use ≥3 biological replicates (e.g., neurons from different animals) to address inter-individual variability .

Q. How should researchers address discrepancies between in vitro binding assays and functional electrophysiology data when characterizing this compound's selectivity?

Contradictions may arise due to differential post-translational modifications in recombinant vs. native channels or tag interference. To resolve:

  • Perform cross-validation using fluorescence polarization (binding) and automated patch-clamp (function).
  • Apply structure-activity relationship (SAR) analysis to identify regions of ProTx-I critical for binding vs. function.
  • Use molecular dynamics simulations to model biotin-tag interactions with channel extracellular loops .

Q. What strategies optimize the use of this compound in in vivo pain models while minimizing off-target effects?

  • Dosing : Start with 0.1–1 µg/kg (intrathecal) based on prior ProTx-I studies, adjusting for biotin’s increased molecular weight.
  • Controls : Co-administer excess unlabeled ProTx-I to confirm on-target effects.
  • Pharmacokinetics : Measure plasma half-life via ELISA and correlate with behavioral outcomes (e.g., mechanical allodynia).
  • Toxicity Screening : Monitor cardiovascular parameters (e.g., ECG) due to potential Cav3.1 modulation .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound's dual inhibition of Nav1.8 and Cav3.1 channels?

Use a two-way ANOVA with factors for toxin concentration (Nav1.8 vs. Cav3.1) and channel type. Apply Tukey’s post-hoc test to compare IC₅₀ values. For non-linear regression (dose-response curves), use the Hill equation with variable slope. Report 95% confidence intervals for reproducibility assessment .

Q. How can researchers ensure reproducibility when using this compound across different laboratory settings?

  • Standardized Protocols : Adopt NIH guidelines for preclinical research, detailing buffer composition, temperature, and equipment calibration .
  • Inter-Lab Validation : Share aliquots of the same toxin batch with collaborating labs for cross-validation.
  • Open Data : Publish raw electrophysiology traces and binding assay datasets in supplemental materials .

Ethical and Reporting Standards

Q. What ethical guidelines apply to studies using this compound in animal models of neuropathic pain?

Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Include:

  • Sample size justification (power analysis).
  • Randomization of animals to treatment groups.
  • Blinded assessment of behavioral outcomes.
  • Explicit approval from institutional animal care committees .

Q. How should researchers disclose potential conflicts of interest when studying this compound in industry-academic partnerships?

Clearly state funding sources (e.g., pharmaceutical collaborators) in the manuscript’s acknowledgments. Disclose any intellectual property filings related to this compound derivatives in the conflict of interest section .

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